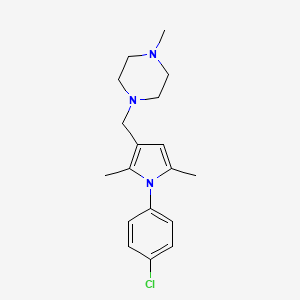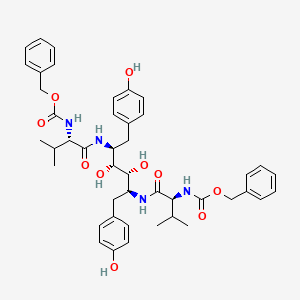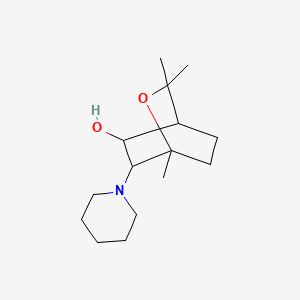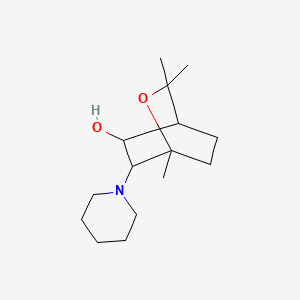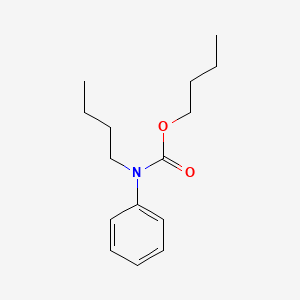
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide typically involves the reaction of 4-acridinecarboxylic acid with 4-aminosulfonylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown activity against various cancer cell lines and bacterial strains.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the disruption of cellular processes in cancer cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Aminosulfonyl)phenyl)-4-methylbenzenesulfonamide
- N-(4-(Aminosulfonyl)phenyl)-2-mercaptobenzamide
- N-(4-(Aminosulfonyl)phenyl)ethylacetamide
Uniqueness
N-(4-(Aminosulfonyl)phenyl)-4-acridinecarboxamide is unique due to its acridine moiety, which imparts specific properties such as fluorescence and the ability to intercalate with DNA. This makes it particularly useful in medicinal chemistry for developing anticancer agents and in materials science for creating fluorescent dyes.
Propiedades
Número CAS |
165121-46-0 |
|---|---|
Fórmula molecular |
C20H15N3O3S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c21-27(25,26)16-10-8-15(9-11-16)22-20(24)17-6-3-5-14-12-13-4-1-2-7-18(13)23-19(14)17/h1-12H,(H,22,24)(H2,21,25,26) |
Clave InChI |
HYUVOKSCGZDKAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


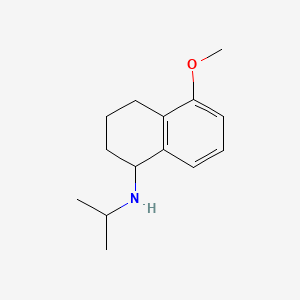
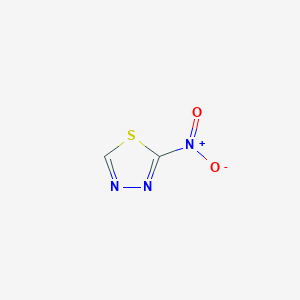
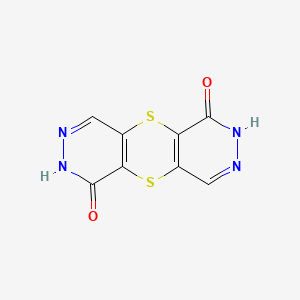
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
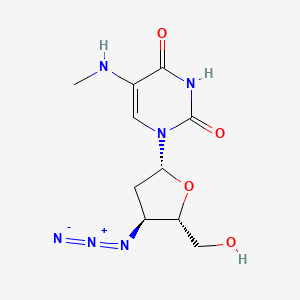


![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
